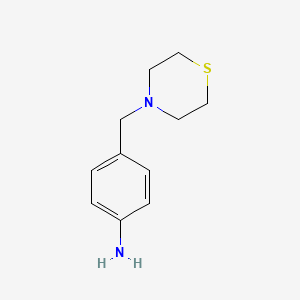

4-(Thiomorpholin-4-ylmethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(thiomorpholin-4-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2S/c12-11-3-1-10(2-4-11)9-13-5-7-14-8-6-13/h1-4H,5-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCEPOOYWVQZKEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1CC2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Transformations and Reactivity Profiles of 4 Thiomorpholin 4 Ylmethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline moiety in 4-(thiomorpholin-4-ylmethyl)aniline is characterized by an amino group (-NH₂) that strongly activates the benzene (B151609) ring towards electrophilic aromatic substitution (EAS). lkouniv.ac.in This activation is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, thereby increasing the ring's nucleophilicity. The amino group is a powerful ortho-, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to itself. lkouniv.ac.in

Given that the para position is already occupied by the thiomorpholinomethyl substituent, electrophilic substitution is expected to occur predominantly at the ortho positions (C2 and C6) of the aniline ring.

However, the high reactivity of the aniline ring presents challenges. Direct reactions with strong electrophiles, such as nitration or bromination, can lead to polysubstitution and oxidative decomposition. libretexts.org For instance, the reaction of aniline with bromine water rapidly produces the 2,4,6-tribromoaniline (B120722) derivative. libretexts.org To control the reaction and achieve monosubstitution, the reactivity of the amino group is often moderated by converting it into an amide, such as an acetanilide. libretexts.orglibretexts.org This is achieved by reacting the amine with acetic anhydride. The resulting amido group is still an ortho-, para-director but is less activating, allowing for more controlled electrophilic substitution. libretexts.org Following the substitution reaction, the acetyl group can be removed by hydrolysis to regenerate the free amine. libretexts.org

Furthermore, Friedel-Crafts reactions are generally unsuccessful with anilines because the amino group, being basic, forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring. libretexts.orglibretexts.org This limitation can also be overcome by acetylating the amino group first. libretexts.org

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ / H₂O | 2,6-Dibromo-4-(thiomorpholin-4-ylmethyl)aniline | Polysubstitution is likely due to high activation by the amino group. libretexts.org |

| Controlled Bromination | 1. (CH₃CO)₂O2. Br₂3. H₃O⁺, heat | 2-Bromo-4-(thiomorpholin-4-ylmethyl)aniline | Acetylation moderates the amine's activating effect, allowing for monosubstitution. libretexts.org |

| Nitration | HNO₃ / H₂SO₄ | Oxidation and decomposition products | Direct nitration is often destructive for anilines. libretexts.org |

Nucleophilic Reactivity of the Amine Functionality

The primary amino group (-NH₂) of this compound possesses a lone pair of electrons on the nitrogen atom, making it a potent nucleophile. chemguide.co.uk This nucleophilicity allows it to participate in a variety of reactions.

Primary amines react with acyl chlorides or acid anhydrides to form stable amide derivatives. chemguide.co.uklibretexts.org For example, reaction with ethanoyl chloride would yield N-(4-(thiomorpholin-4-ylmethyl)phenyl)acetamide. chemguide.co.uk Similarly, reactions with aldehydes and ketones lead to the formation of imines (Schiff bases) through a nucleophilic addition-elimination mechanism. libretexts.orgksu.edu.sa This reaction is reversible and typically catalyzed by acid. libretexts.org

Alkylation of the primary amine with alkyl halides is also possible but can be difficult to control, often leading to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts through polyalkylation. chemguide.co.ukmnstate.edu

Table 2: Nucleophilic Reactions of the Aniline Amine

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Acylation | Acyl Chloride (RCOCl) | N-Aryl Amide |

| Acylation | Acid Anhydride ((RCO)₂O) | N-Aryl Amide |

| Imine Formation | Aldehyde (R'CHO) | N-Aryl Imine |

| Imine Formation | Ketone (R'COR'') | N-Aryl Imine |

Reactions Involving the Thiomorpholine (B91149) Nitrogen

The nitrogen atom within the thiomorpholine ring is a tertiary amine. Tertiary amines are basic and nucleophilic. mnstate.edu Compared to the aromatic primary amine, the aliphatic tertiary amine of the thiomorpholine moiety is significantly more basic. ksu.edu.sa Therefore, in the presence of an acid, protonation will preferentially occur at the thiomorpholine nitrogen to form an ammonium salt.

As a nucleophile, the thiomorpholine nitrogen can react with alkyl halides to form quaternary ammonium salts. This reaction involves the nitrogen's lone pair attacking the electrophilic carbon of the alkyl halide in an Sₙ2 reaction. mnstate.edu

Oxidation and Reduction Chemistry of the Thiomorpholine Sulfur

The sulfur atom in the thiomorpholine ring is a thioether, which can be readily oxidized. Common oxidizing agents can convert the sulfur to a sulfoxide (B87167) (S=O) and further to a sulfone (SO₂). The choice of oxidant and reaction conditions determines the extent of oxidation. For instance, mild oxidants like sodium periodate (B1199274) or a single equivalent of hydrogen peroxide often yield the sulfoxide, while stronger oxidants like excess hydrogen peroxide or potassium permanganate (B83412) can lead to the sulfone. Care must be taken as the aniline ring is also sensitive to strong oxidizing agents.

Reduction of the sulfur atom is generally not a relevant transformation unless it is in an oxidized state (sulfoxide or sulfone). Sulfoxides can be reduced back to thioethers using various reducing agents.

Formation of Salts and Co-crystals with this compound

With two basic nitrogen centers, this compound is an excellent candidate for forming multicomponent solid forms, such as salts and co-crystals, with acidic compounds. uochb.cz The formation of these crystalline solids can significantly alter physicochemical properties like solubility and stability. gmp-navigator.comsysrevpharm.org

A salt is formed when a proton is completely transferred from an acid to a base, resulting in an ionic pair. uochb.cz A co-crystal , on the other hand, is formed when the acid and base components are linked through non-covalent interactions, such as hydrogen bonds, without a complete proton transfer. uochb.czsysrevpharm.org The outcome, salt versus co-crystal, is often predicted by the difference in pKa values between the acid and the conjugate acid of the base. sysrevpharm.org

Given that the thiomorpholine nitrogen is more basic than the aniline nitrogen, it is the preferred site for protonation and salt formation. ksu.edu.sa Reaction with a suitable acid (e.g., HCl, H₂SO₄) would likely yield the corresponding thiomorpholinium salt. Co-crystals could be formed with a wide range of "co-formers," including carboxylic acids, where hydrogen bonding interactions would dominate. mdpi.com

Metal-Catalyzed Coupling Reactions Utilizing the Aniline Moiety

The primary aromatic amine of this compound is a versatile functional group for transition-metal-catalyzed cross-coupling reactions. uni-regensburg.deillinois.edu One of the most important transformations involves the conversion of the amine to a diazonium salt. libretexts.orgksu.edu.sa

Treatment of the primary amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) produces an arenediazonium salt. ksu.edu.sa The diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be substituted by a wide array of nucleophiles in reactions often catalyzed by copper salts (Sandmeyer reaction) or other transition metals. libretexts.org This provides a powerful synthetic route to introduce functionalities such as halogens (-Cl, -Br), cyano (-CN), and hydroxyl (-OH) groups onto the aromatic ring, replacing the original amino group.

Additionally, the aniline moiety can participate directly in C-N bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination, where it can be coupled with aryl halides or triflates, although this is more commonly used to form anilines rather than react them. uni-muenchen.de

Table 3: Potential Metal-Catalyzed Reactions

| Reaction Sequence | Reagents | Resulting Functional Group | Common Name |

|---|---|---|---|

| Diazotization then Substitution | 1. NaNO₂, HCl, 0-5 °C2. CuCl | Chloro (-Cl) | Sandmeyer Reaction |

| Diazotization then Substitution | 1. NaNO₂, HCl, 0-5 °C2. CuBr | Bromo (-Br) | Sandmeyer Reaction |

| Diazotization then Substitution | 1. NaNO₂, HCl, 0-5 °C2. CuCN | Cyano (-CN) | Sandmeyer Reaction |

Stereochemical Aspects of Reactions Involving the Compound

The this compound molecule itself is achiral and does not have any stereocenters. The six-membered thiomorpholine ring adopts a chair conformation, similar to cyclohexane. This chair conformation is flexible and undergoes rapid ring flipping at room temperature, where axial and equatorial substituents interchange their positions.

If a reaction introduces a new chiral center into the molecule (for example, on the methylene (B1212753) bridge or through a reaction on the thiomorpholine ring), the product will be a racemic mixture (an equal mixture of both enantiomers), unless a chiral reagent, catalyst, or solvent is employed to induce stereoselectivity. Without such a chiral influence, there is no energetic preference for the formation of one enantiomer over the other.

Strategic Derivatization and Scaffold Utilization of 4 Thiomorpholin 4 Ylmethyl Aniline

Design and Synthesis of Novel Derivatives

The reactivity of the primary amino group on the aniline (B41778) ring is the principal driver for the derivatization of 4-(Thiomorpholin-4-ylmethyl)aniline. Standard and contemporary synthetic methodologies can be readily applied to generate a wide array of novel compounds.

The nucleophilic primary amine of this compound readily participates in reactions with activated carbonyl and sulfonyl species to form stable amide and sulfonamide linkages, respectively. These functional groups are ubiquitous in medicinal chemistry, often serving as key pharmacophoric elements or as bioisosteric replacements for other groups.

The most common methods for these transformations include:

Reaction with Acyl Halides and Sulfonyl Halides: In the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine, the aniline reacts smoothly with a variety of acyl chlorides or sulfonyl chlorides to yield the corresponding amides and sulfonamides. This is a robust and high-yielding reaction widely employed in synthetic campaigns. nih.govnih.gov

Carboxylic Acid Coupling: Standard peptide coupling reagents (e.g., HATU, HOBt, EDC) can efficiently mediate the formation of an amide bond between the aniline and a carboxylic acid. This method is particularly useful for coupling more complex or sensitive acid fragments.

Oxidative Amidation: More advanced methods, such as the iron-catalyzed oxidative amidation of aldehydes with amine hydrochloride salts, represent alternative pathways to amide bond formation. researchgate.net

These reactions allow for the introduction of a vast diversity of substituents, fundamentally altering the parent molecule's properties.

Table 1: Examples of Amide and Sulfonamide Synthesis

| Reagent Type | Specific Reagent | Product Type |

| Acyl Chloride | Acetyl Chloride | N-(4-(thiomorpholin-4-ylmethyl)phenyl)acetamide |

| Acyl Chloride | Benzoyl Chloride | N-(4-(thiomorpholin-4-ylmethyl)phenyl)benzamide |

| Sulfonyl Chloride | Methanesulfonyl Chloride | N-(4-(thiomorpholin-4-ylmethyl)phenyl)methanesulfonamide |

| Sulfonyl Chloride | Benzenesulfonyl Chloride | N-(4-(thiomorpholin-4-ylmethyl)phenyl)benzenesulfonamide |

| Carboxylic Acid | Acetic Acid (with EDC/HOBt) | N-(4-(thiomorpholin-4-ylmethyl)phenyl)acetamide |

Condensation of the primary amine with aldehydes and ketones provides access to imines, also known as Schiff bases. This reaction is typically catalyzed by a trace amount of acid and often requires the removal of water to drive the equilibrium toward the product. chemmethod.com The resulting imine C=N double bond can be a key structural element in its own right or serve as an intermediate for further transformations, such as reduction to a secondary amine (reductive amination). researchgate.net

While enamines are generally formed from the reaction of secondary amines with carbonyl compounds, they can theoretically be formed from primary amines if the resulting imine has an alpha-hydrogen and can tautomerize. thieme-connect.de However, the imine form is typically more stable for derivatives of aromatic amines.

Table 2: Examples of Imine Formation

| Carbonyl Compound | Product Name |

| Benzaldehyde | (E)-N-benzylidene-4-(thiomorpholin-4-ylmethyl)aniline |

| Acetone | N-(propan-2-ylidene)-4-(thiomorpholin-4-ylmethyl)aniline |

| Cyclohexanone | N-(cyclohexylidene)-4-(thiomorpholin-4-ylmethyl)aniline |

| 4-Methoxybenzaldehyde | (E)-N-(4-methoxybenzylidene)-4-(thiomorpholin-4-ylmethyl)aniline |

The aniline moiety is a classic starting point for the synthesis of fused heterocyclic systems. Through annulation reactions, where a new ring is constructed onto the existing benzene (B151609) ring, a variety of important heterocyclic cores can be generated. The primary amine of this compound is critical for these cyclization strategies.

Examples of potential annulation reactions include:

Quinoline (B57606) Synthesis: Classic methods like the Skraup, Doebner-von Miller, or Combes quinoline syntheses utilize anilines as the core component, reacting them with α,β-unsaturated carbonyl compounds, glycerol, or β-diketones, respectively, under acidic conditions.

Benzimidazole (B57391) Synthesis: The Phillips condensation involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. While the starting scaffold is not an o-diamine, it could be functionalized (e.g., through ortho-nitration and subsequent reduction) to create the necessary precursor for benzimidazole annulation. mdpi.comrsc.org

Tetrahydroquinoline Synthesis: A catalyst-free, visible-light-driven annulation reaction between N,N-substituted dialkyl anilines and alkenes has been reported to produce tetrahydroquinolines. acs.org Similar strategies could be adapted for primary anilines or their derivatives.

[4+2] Annulation: In more complex synthetic strategies, the aniline ring or a derivative could participate as a component in cycloaddition reactions, such as the phosphine-catalyzed enantioselective [4+2] annulation of allenoates with nitro-activated aromatic systems to build complex hydrocarbazole skeletons. nih.gov

This compound as a Precursor for Complex Molecular Architectures

The utility of this compound extends beyond simple derivatization to its use as a foundational scaffold for building highly complex molecules. Its structural features are often found in the core of biologically active compounds, making it an attractive starting point in medicinal chemistry. mdpi.com For instance, the closely related compound 4-(4-aminophenyl)-3-morpholinone is a key precursor in the synthesis of Rivaroxaban, a factor Xa inhibitor used as an anticoagulant. google.com

The synthesis of complex molecules often involves a multi-step sequence where each part of the scaffold is strategically utilized:

Initial Derivatization: The primary amine is functionalized, for example, through amide bond formation as seen in the synthesis of various kinase inhibitors. nih.gov

Scaffold Elaboration: The newly introduced functional group or another part of the molecule is then used for further construction. For example, an amide derivative could be further cyclized to form a new heterocyclic ring.

Property Modulation: The thiomorpholine (B91149) ring can be modified late in the synthesis, for instance, by oxidation of the sulfur to a sulfoxide (B87167) or sulfone. This modification significantly alters the polarity, solubility, and electronic properties of the final molecule and can be used to fine-tune its pharmacological profile. nih.gov

This stepwise approach allows for the systematic construction of intricate molecular architectures, where the initial scaffold provides the core framework upon which complexity is built.

Application in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a one-pot reaction to form a product that incorporates the majority of the atoms from the starting materials. rug.nlnih.gov MCRs are highly valued for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds.

The primary amine of this compound makes it an ideal substrate for some of the most important MCRs, notably the Ugi four-component reaction (U-4CR). researchgate.net The Ugi reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. By systematically varying each of the four components, vast libraries of complex, peptide-like molecules can be synthesized from the this compound scaffold in a single step. beilstein-journals.org

Table 3: Hypothetical Ugi Reaction Library from this compound

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Resulting Scaffold |

| This compound | Isobutyraldehyde | Acetic Acid | tert-Butyl isocyanide | Dipeptide-like structure |

| This compound | Benzaldehyde | Propionic Acid | Cyclohexyl isocyanide | Dipeptide-like structure |

| This compound | Formaldehyde (B43269) | Benzoic Acid | Benzyl (B1604629) isocyanide | Dipeptide-like structure |

Structure-Reactivity Relationship (SRR) Studies of its Derivatives

The chemical reactivity of derivatives of this compound is intrinsically linked to their structure. Understanding these structure-reactivity relationships (SRR) is crucial for predicting the outcomes of subsequent synthetic steps and for the rational design of new molecules.

Key structural modifications and their impact on reactivity include:

Amide/Sulfonamide Formation: Conversion of the primary amine to an amide or sulfonamide significantly alters the electronic properties of the scaffold. The lone pair of the nitrogen atom becomes delocalized into the adjacent carbonyl or sulfonyl group, making it much less nucleophilic and basic. This deactivates the aromatic ring toward electrophilic aromatic substitution and changes the reactivity profile of the entire molecule. The degree of this deactivation can be quantified by metrics such as amidicity. mdpi.com

Oxidation of the Thiomorpholine Sulfur: The sulfur atom in the thiomorpholine ring is a soft nucleophile and can be readily oxidized to the corresponding sulfoxide (S=O) and subsequently to the sulfone (SO₂). Each oxidation step introduces a strongly electron-withdrawing group into the molecule. This can decrease the basicity of the thiomorpholine nitrogen and influence the electronic environment of the benzylic position and the aromatic ring, thereby affecting their reactivity in subsequent reactions.

Substitution on the Aromatic Ring: Introducing substituents directly onto the benzene ring would have predictable effects based on their electronic nature. Electron-donating groups (e.g., -OCH₃) would increase the nucleophilicity of the primary amine and activate the ring for electrophilic substitution. Conversely, electron-withdrawing groups (e.g., -NO₂) would decrease the amine's reactivity and deactivate the ring.

Table 4: Predicted Effects of Structural Modifications on Reactivity

| Structural Modification | Effect on Primary Amine | Effect on Aromatic Ring | Effect on Thiomorpholine |

| Amide Formation | Decreased nucleophilicity/basicity | Deactivated for electrophilic substitution | Minimal direct effect |

| Sulfur Oxidation (to Sulfone) | Minimal direct effect | Electronically deactivated | Decreased N basicity; S is unreactive |

| Add -NO₂ to Ring | Decreased nucleophilicity/basicity | Strongly deactivated for electrophilic substitution | Minimal direct effect |

| Add -OCH₃ to Ring | Increased nucleophilicity/basicity | Activated for electrophilic substitution | Minimal direct effect |

Scaffold Diversity Generation from the this compound Backbone

The generation of scaffold diversity from this backbone is a key strategy in medicinal chemistry for developing new therapeutic agents. chemimpex.comsci-hub.se By systematically altering the structure, researchers can fine-tune the molecule's properties to enhance biological activity, selectivity, and pharmacokinetic profiles.

Key Derivatization Reactions:

The functional groups of this compound allow for a range of chemical transformations. The primary amine is particularly amenable to reactions that form new carbon-nitrogen or nitrogen-heteroatom bonds.

Reductive Amination: The aniline amine can react with various aldehydes and ketones in the presence of a reducing agent to form secondary amines. This reaction is a powerful tool for introducing a wide variety of substituents. For instance, a common strategy involves the reductive amination of an aniline with an aldehyde, followed by further modifications like cross-coupling reactions to build molecular complexity. nih.gov

Acylation and Sulfonylation: The primary amine readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are fundamental in medicinal chemistry for exploring structure-activity relationships.

Mannich-Type Reactions: The amino group can act as a nucleophile in Mannich reactions. This three-component condensation with formaldehyde and a suitable secondary amine (such as piperidine, morpholine (B109124), or another thiomorpholine) can be used to introduce aminomethyl substituents, often leading to compounds with significant biological potential. csic.eschemmethod.com

Multicomponent Reactions (MCRs): The aniline moiety can participate in powerful one-pot multicomponent reactions, such as the Ugi reaction. This reaction combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to rapidly generate complex, peptide-like structures, offering a highly efficient route to scaffold diversity. beilstein-journals.org

Heterocycle Formation: The this compound scaffold can be incorporated into larger heterocyclic systems. For example, derivatives of 4(3H)-quinazolinone have been synthesized by incorporating nitrogen nucleophiles like thiomorpholine. scholarsresearchlibrary.com This demonstrates the utility of the thiomorpholine-containing fragment as a building block for more elaborate ring systems.

The following tables summarize the key reactive sites and provide examples of derivatization strategies.

Table 1: Key Reactive Sites and Derivatization Strategies for this compound

| Reactive Site | Reaction Type | Resulting Functional Group / Structure |

| Primary Amine (-NH₂) | Reductive Amination | Secondary Amine |

| Primary Amine (-NH₂) | Acylation | Amide |

| Primary Amine (-NH₂) | Sulfonylation | Sulfonamide |

| Primary Amine (-NH₂) | Mannich Reaction | Aminomethyl derivative |

| Primary Amine (-NH₂) | Ugi Multicomponent Reaction | α-acylamino amide |

| Aromatic Ring | Suzuki Cross-Coupling (after conversion to halide/boronate) | Biaryl system |

Table 2: Exemplary Derivatization Pathways for Aniline-Containing Scaffolds

| Starting Scaffold Type | Reagent(s) | Reaction Type | Resulting Derivative Class |

| Aniline | Aldehyde, Reducing Agent | Reductive Amination | N-substituted aniline |

| Aniline | Carboxylic Acid, Coupling Agent | Acylation | N-phenyl amide |

| Aniline | Arylboronic acid, Palladium catalyst (post-halogenation) | Suzuki Coupling | Biphenyl amine derivative |

| Triazole-Thione | Formaldehyde, Thiomorpholine | Mannich Reaction | N-Mannich Base |

These derivatization strategies highlight the immense potential of the this compound backbone as a foundational element in discovery chemistry. The ability to readily modify its structure allows for the systematic exploration of chemical space and the development of novel compounds for various applications.

Theoretical and Computational Investigations of 4 Thiomorpholin 4 Ylmethyl Aniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. nih.gov These calculations solve approximations of the Schrödinger equation to yield information about electron distribution and orbital energies. nih.gov For 4-(Thiomorpholin-4-ylmethyl)aniline, DFT calculations would typically be performed using a functional such as B3LYP and a basis set like 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Key electronic properties that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring and the nitrogen and sulfur atoms, while the LUMO would likely be distributed over the aromatic ring.

Furthermore, a Molecular Electrostatic Potential (MEP) map could be generated. This map visualizes the electrostatic potential on the electron density surface, identifying regions of negative potential (prone to electrophilic attack) and positive potential (prone to nucleophilic attack). For this compound, negative potential would be anticipated around the nitrogen atom of the aniline group and the sulfur atom of the thiomorpholine (B91149) ring.

Table 1: Predicted Electronic Properties of this compound (Illustrative data based on typical DFT calculations for similar aniline derivatives)

| Property | Predicted Value | Unit |

|---|---|---|

| HOMO Energy | -5.25 | eV |

| LUMO Energy | -0.75 | eV |

| HOMO-LUMO Gap | 4.50 | eV |

| Dipole Moment | 2.8 | Debye |

| Ionization Potential | 6.8 | eV |

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the thiomorpholine ring and the methylene (B1212753) bridge connecting it to the aniline ring means that this compound can exist in multiple conformations. Conformational analysis is essential to identify the most stable, low-energy structures. mpg.de This can be initiated by systematically rotating the key dihedral angles, such as the C-C-N-C and C-N-C-S bonds, and calculating the potential energy at each step.

Molecular Dynamics (MD) simulations offer a more dynamic picture of the molecule's conformational landscape. nih.gov By simulating the motion of atoms over time, MD can explore the accessible conformations and the transitions between them. nih.govnih.gov An MD simulation would typically place the molecule in a solvent box (e.g., water or DMSO) to mimic solution-phase behavior and run for a duration of nanoseconds. arxiv.org The trajectory from the simulation can be analyzed to determine the most populated conformational states and the flexibility of different parts of the molecule. The thiomorpholine ring is expected to predominantly adopt a chair conformation. nih.gov

Table 2: Relative Energies of Key Conformations of this compound (Illustrative data from conformational search calculations)

| Conformer | Dihedral Angle (Car-Car-CH2-N) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~90° | 0.00 | 75 |

| B | ~180° | 1.5 | 15 |

Prediction of Reactivity and Reaction Pathways

Computational methods can predict key reactivity parameters, such as acid dissociation constants (pKa) and bond dissociation energies (BDE). mdpi.comnih.gov The pKa value of the anilino group is a critical determinant of its behavior in biological systems. Computational pKa prediction often involves calculating the Gibbs free energy change for the deprotonation reaction in a solvated environment, using continuum solvation models like the Polarizable Continuum Model (PCM). mdpi.com Given the electron-donating nature of the thiomorpholin-4-ylmethyl substituent, the pKa of the anilinium ion is expected to be slightly higher than that of aniline itself (~4.6).

Bond dissociation energies quantify the energy required to break a specific bond homolytically. nih.gov Calculating BDEs for various bonds (e.g., N-H, C-N, C-S) can help predict the molecule's stability and potential fragmentation pathways under thermal or photochemical stress. sc.eduresearchgate.net For instance, the N-H bond dissociation energy of the aniline moiety is a key parameter related to its antioxidant potential.

Table 3: Predicted Reactivity Parameters for this compound (Illustrative data based on established computational protocols)

| Parameter | Predicted Value | Unit | Bond/Site |

|---|---|---|---|

| pKa (Anilinium ion) | 5.1 | - | N-H of NH3+ |

| N-H Bond Dissociation Energy | 85 | kcal/mol | Aniline N-H |

Spectroscopic Property Predictions

Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. nih.gov

NMR Spectroscopy: Gauge-Independent Atomic Orbital (GIAO) calculations, typically using DFT, can predict the ¹H and ¹³C NMR chemical shifts with good accuracy. tandfonline.com These predictions are invaluable for assigning experimental spectra, especially for complex molecules. The calculated shifts would be compared to experimental values obtained in a solvent like CDCl₃ or DMSO-d₆.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical Infrared (IR) spectrum. farmaciajournal.com These calculations help in assigning the vibrational modes observed in experimental IR spectra. Key expected vibrations for this molecule include the N-H stretching of the amine, aromatic C-H stretching, C-N stretching, and vibrations associated with the thiomorpholine ring.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). worldresearchersassociations.comresearchgate.net These calculations yield the excitation energies and oscillator strengths for electronic transitions. For this compound, π → π* transitions associated with the aniline chromophore are expected to be the most prominent features in the UV-Vis spectrum.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative data based on typical computational spectroscopic methods)

| Spectroscopy Type | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | 6.7-7.1 ppm | Aromatic Protons |

| ¹³C NMR | Chemical Shift (δ) | 145 ppm | C-NH₂ |

| IR | Vibrational Frequency | 3450 cm⁻¹ | N-H Stretch (asymmetric) |

Advanced Spectroscopic and Chromatographic Characterization of 4 Thiomorpholin 4 Ylmethyl Aniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy:

The ¹H NMR spectrum of 4-(thiomorpholin-4-ylmethyl)aniline is expected to exhibit distinct signals corresponding to the aromatic protons of the aniline (B41778) ring, the methylene (B1212753) bridge protons, and the protons of the thiomorpholine (B91149) ring.

Aniline Ring Protons: The protons on the benzene (B151609) ring will appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. Due to the para-substitution pattern, two sets of doublets are anticipated, corresponding to the protons ortho and meta to the amino group.

Methylene Bridge Protons (-CH₂-): A singlet for the two protons of the methylene bridge connecting the aniline and thiomorpholine moieties is expected around δ 3.5-4.0 ppm. For instance, in 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, the analogous Ar-CH₂ protons appear as a singlet at δ 3.65 ppm. researchgate.net

Thiomorpholine Ring Protons: The protons of the thiomorpholine ring will likely appear as two multiplets or broad singlets in the region of δ 2.5-3.0 ppm. These correspond to the methylene groups adjacent to the nitrogen and sulfur atoms. In 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, the -S-CH₂- and -N-CH₂- protons are observed as multiplets at δ 2.81 and δ 2.71 ppm, respectively. researchgate.net

Amino Group Protons (-NH₂): A broad singlet corresponding to the amino protons is expected, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of the molecule.

Aromatic Carbons: The carbon signals of the aniline ring would be observed in the δ 110-150 ppm range. The carbon attached to the amino group (C-NH₂) is expected to be the most deshielded.

Methylene Bridge Carbon (-CH₂-): The signal for the benzylic methylene carbon is anticipated around δ 60-65 ppm. For example, the Ar-CH₂ carbon in 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol resonates at δ 61.63 ppm. researchgate.net

Thiomorpholine Ring Carbons: The carbons of the thiomorpholine ring are expected in the δ 25-55 ppm region. In 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, the -S-CH₂- and -N-CH₂- carbons appear at δ 54.27 and δ 27.73 ppm, respectively. researchgate.net

2D NMR Techniques:

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for unambiguously assigning the proton and carbon signals, respectively, by showing correlations between coupled protons and between protons and their directly attached carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR (δ ppm) | Predicted ¹³C NMR (δ ppm) |

| Aromatic CH (ortho to NH₂) | 6.6-6.8 (d) | 114-116 |

| Aromatic CH (meta to NH₂) | 7.0-7.2 (d) | 128-130 |

| C-NH₂ | - | 145-148 |

| C-CH₂ | - | 125-128 |

| Ar-CH₂-N | ~3.6 (s) | ~62 |

| N-(CH₂)₂ | ~2.7 (m) | ~54 |

| S-(CH₂)₂ | ~2.8 (m) | ~28 |

| NH₂ | variable (br s) | - |

Note: These are predicted values based on analogous structures. 'd' denotes doublet, 's' singlet, 'm' multiplet, and 'br s' broad singlet.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular weight of this compound is 208.33 g/mol . sigmaaldrich.com

Ionization Techniques:

Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques that would be employed. EI typically leads to extensive fragmentation, providing valuable structural information, while ESI is a softer ionization method that would likely yield a prominent molecular ion peak ([M+H]⁺), confirming the molecular weight. rsc.orgnih.gov

Fragmentation Pattern:

Under EI, the molecular ion peak (m/z 208) would be expected. Key fragmentation pathways would likely involve:

Benzylic Cleavage: The most probable fragmentation would be the cleavage of the C-N bond between the benzyl (B1604629) group and the thiomorpholine ring, leading to the formation of a stable benzyl cation or a thiomorpholinomethyl radical. This would result in a prominent peak at m/z 106, corresponding to the 4-aminobenzyl cation [H₂N-C₆H₄-CH₂]⁺.

Fragmentation of the Thiomorpholine Ring: The thiomorpholine ring could undergo fragmentation, leading to the loss of ethylene (B1197577) (C₂H₄) or thioformaldehyde (B1214467) (CH₂S), resulting in characteristic fragment ions.

Loss of the Amino Group: Fragmentation involving the aniline moiety could include the loss of the amino group or parts of the aromatic ring.

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the structure. rsc.org

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Predicted Fragment | Fragmentation Pathway |

| 208 | [C₁₁H₁₆N₂S]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Benzylic cleavage, formation of 4-aminobenzyl cation |

| 103 | [C₄H₉NS]⁺ | Thiomorpholine ring fragment |

Note: These predictions are based on common fragmentation patterns of similar molecules.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy:

The IR spectrum would show characteristic absorption bands for the N-H, C-H, C=C, and C-N bonds.

N-H Stretching: The primary amine will show two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene bridge and thiomorpholine ring will appear just below 3000 cm⁻¹. For 4-chloro-2-(thiomorpholin-4-ylmethyl)phenol, aromatic Csp²-H and aliphatic Csp³-H stretches are observed at 3010 cm⁻¹ and 2985 cm⁻¹, respectively. researchgate.net

C=C Stretching: Aromatic ring C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ region.

N-H Bending: The N-H bending vibration of the primary amine is expected around 1600 cm⁻¹.

C-N Stretching: The C-N stretching vibrations for the aromatic amine and the tertiary amine of the thiomorpholine ring would be found in the 1250-1350 cm⁻¹ region.

Raman Spectroscopy:

Raman spectroscopy provides complementary information. The symmetric vibrations of the non-polar bonds, such as the C-S bond in the thiomorpholine ring and the aromatic ring vibrations, are expected to be strong in the Raman spectrum. The combination of IR and Raman spectra provides a more complete vibrational analysis of the molecule. sielc.com

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 3000-3100 | C-H stretch | Aromatic |

| 2800-3000 | C-H stretch | Aliphatic (CH₂) |

| 1600-1650 | N-H bend | Primary Amine |

| 1450-1600 | C=C stretch | Aromatic Ring |

| 1250-1350 | C-N stretch | Amine |

Note: These are predicted ranges based on characteristic functional group frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by the chromophore of the aniline moiety.

Aniline itself typically shows two absorption bands: a strong primary band (π → π) around 230-240 nm and a weaker secondary band (n → π) around 280-290 nm. The presence of the thiomorpholinomethyl substituent at the para position is expected to cause a bathochromic (red) shift of these absorption maxima due to the extension of conjugation and the electron-donating nature of the substituent. Therefore, the λ_max values for this compound are predicted to be at slightly longer wavelengths compared to unsubstituted aniline. The exact position of the absorption maxima can be influenced by the solvent used for the analysis. masterorganicchemistry.combiointerfaceresearch.com

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) | Chromophore |

| π → π | ~240-250 | Aniline ring |

| n → π | ~290-300 | Aniline ring |

Note: These are estimated values based on the electronic transitions of substituted anilines.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information about bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound has not been reported in the searched literature, studies on related compounds like 4-(4-nitrophenyl)thiomorpholine (B1608610) provide valuable insights. mdpi.com In the solid state, the thiomorpholine ring is expected to adopt a chair conformation. The orientation of the 4-(thiomorpholin-4-ylmethyl) group relative to the aniline ring and the packing of the molecules in the crystal lattice would be determined by intermolecular forces such as hydrogen bonding (involving the amine protons) and van der Waals interactions. Obtaining single crystals of sufficient quality is a prerequisite for this analysis.

Chromatographic Methods for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are crucial for assessing the purity of this compound and for its separation from reaction mixtures or related impurities.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is a suitable method for the analysis of aniline derivatives. thermofisher.comrsc.org A C18 or C8 column could be used with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and a buffered aqueous solution. UV detection would be appropriate, with the wavelength set at one of the absorption maxima of the compound (e.g., ~254 nm). The retention time would be characteristic of the compound under specific chromatographic conditions and the peak area would be proportional to its concentration, allowing for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. epa.govkisti.re.kr For aniline derivatives, derivatization may sometimes be employed to improve volatility and chromatographic peak shape, although direct analysis is often possible. jfda-online.com The gas chromatogram would provide the retention time for purity assessment, while the coupled mass spectrometer would provide mass-to-charge ratios of the parent ion and fragment ions, confirming the identity of the compound.

Table 5: Typical Chromatographic Conditions for the Analysis of Aniline Derivatives

| Technique | Column | Mobile/Carrier Gas | Detection |

| HPLC | Reversed-phase (e.g., C18) | Acetonitrile/Water gradient | UV (e.g., 254 nm) |

| GC-MS | Capillary (e.g., HP-5ms) | Helium | Mass Spectrometry (EI) |

Note: These are general conditions and would require optimization for the specific analysis of this compound.

Emerging Research Applications of 4 Thiomorpholin 4 Ylmethyl Aniline As a Chemical Building Block

Utility in the Synthesis of Advanced Organic Materials (e.g., polymers, dendrimers)

The bifunctional nature of 4-(Thiomorpholin-4-ylmethyl)aniline, possessing a reactive primary amine, makes it a prime candidate for the synthesis of complex macromolecular structures such as polyamides and dendrimers.

Polyamides

The primary amine group on the aniline (B41778) ring allows this compound to act as a diamine monomer in polycondensation reactions. When reacted with dicarboxylic acids or their derivatives (like diacid chlorides), it can form polyamides. These polymers incorporate the thiomorpholine (B91149) unit as a pendant group along the polymer backbone, which can influence the material's properties, such as solubility, thermal stability, and affinity for metal ions.

For instance, using low-temperature solution polycondensation, this compound can be reacted with various diacid chlorides to yield novel polyamides scielo.br. This method is effective for producing high molecular weight polymers without thermal degradation of the monomer utwente.nl. The resulting polyamides could be expected to have improved solubility in common organic solvents due to the flexible and non-coplanar structure introduced by the thiomorpholin-4-ylmethyl side group, a desirable trait for processability researchgate.netmdpi.com.

| Diamine Monomer | Diacid Chloride | Potential Polyamide Structure |

| This compound | Terephthaloyl chloride | |

| This compound | Isophthaloyl chloride | |

| This compound | Adipoyl chloride |

This table illustrates the potential structures of polyamides derived from this compound and common diacid chlorides.

Dendrimers

Dendrimers are highly branched, well-defined macromolecules with a central core thno.orgmdpi.com. The synthesis of dendrimers often starts from a multifunctional core molecule. Given that this compound contains both a primary amine and a tertiary amine, it could potentially serve as a unique building block in dendrimer synthesis. For example, in divergent synthesis methods, such as those used for poly(amidoamine) (PAMAM) dendrimers, an amine core like ethylenediamine (B42938) is used to build successive generations kirj.ee. The primary amine of this compound could be reacted with molecules like methyl acrylate, initiating the growth of dendritic arms, with the thiomorpholine group being incorporated into the structure nih.gov. This would create dendrimers with unique properties conferred by the sulfur-containing heterocycle, such as altered hydrophobicity and metal-coordinating capabilities thno.org.

| Dendrimer Synthesis Role | Synthetic Step | Resulting Feature |

| Core Molecule | Reaction of the primary amine with Michael acceptors (e.g., methyl acrylate) followed by amidation. | Dendrimer with a core containing a thiomorpholine unit. |

| Branching Unit | Modification of the aniline to introduce multiple reactive sites, then reaction. | Dendrimer generations incorporating the thiomorpholin-4-ylmethylphenyl moiety. |

| Surface Group | Attaching the molecule to the periphery of an existing dendrimer. | Surface-functionalized dendrimer with terminal aniline or thiomorpholine groups. |

This table outlines the potential roles of this compound in the construction of dendrimers.

Role in the Development of New Catalysts or Ligands

The structure of this compound contains multiple potential coordination sites—the nitrogen and sulfur atoms of the thiomorpholine ring and the nitrogen of the aniline group. This makes it an excellent candidate for use as a ligand in coordination chemistry to form transition metal complexes with potential catalytic activity.

The presence of both soft (sulfur) and hard/borderline (nitrogen) donor atoms allows it to act as a versatile ligand for a range of metal ions. These metal complexes could find applications in various catalytic transformations, including cross-coupling reactions, oxidation, and hydrogenation orientjchem.orgmdpi.comrsc.org. For example, palladium complexes bearing N,S-ligands are known to be effective catalysts in Suzuki and Sonogashira coupling reactions researchgate.net. Similarly, ruthenium complexes with amine-based ligands have shown high activity in hydrogenation reactions rsc.org. The aniline moiety can be further modified to tune the electronic properties of the ligand, thereby influencing the activity and selectivity of the resulting catalyst nih.gov.

| Metal Ion | Potential Coordination Mode | Potential Catalytic Application |

| Palladium (Pd) | Bidentate (N, S) chelation | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) |

| Ruthenium (Ru) | Bidentate or tridentate chelation | Hydrogenation, transfer hydrogenation |

| Copper (Cu) | Bidentate (N, N or N, S) chelation | Oxidation reactions, click chemistry |

| Nickel (Ni) | Bidentate (N, S) chelation | Arylation of amines, cross-coupling reactions |

This table presents potential metal complexes of this compound and their possible applications in catalysis.

Application in Chemical Probe Design

Chemical probes are small molecules used to study biological systems by selectively interacting with a specific target protein or pathway nih.gov. The design of a chemical probe typically involves a pharmacophore (the part that binds the target), a linker, and a reporter tag (e.g., a fluorescent dye or a bioorthogonal handle for "click" chemistry) mdpi.comresearchgate.net.

This compound serves as a promising scaffold for the development of such probes. The aniline substructure is a common feature in many biologically active compounds. The thiomorpholin-4-ylmethyl portion can act as a flexible linker or contribute to the binding affinity. The primary amine provides a convenient attachment point for conjugating reporter tags or "clickable" moieties like alkynes or azides without significantly altering the core structure that might be responsible for biological activity mdpi.commdpi.com. This modular design allows for the systematic development of probes to investigate new biological targets nih.gov.

Contribution to Methodological Developments in Organic Chemistry

New methodologies in organic synthesis often rely on the availability of diverse building blocks to test the scope and limitations of a new reaction. This compound, with its multiple functional groups, is a useful substrate for this purpose.

It is particularly well-suited for use in multicomponent reactions (MCRs), which combine three or more starting materials in a single step to create complex products efficiently rug.nlnih.gov. The primary amine of this compound can participate as the amine component in well-known MCRs such as the Ugi or Mannich reactions beilstein-journals.org. By incorporating this compound, novel libraries of complex molecules containing the thiomorpholine moiety can be rapidly synthesized. Its use could help expand the scope of these powerful reactions and lead to the discovery of new chemical entities with interesting properties. Furthermore, the aniline group can be used in the development of new C-N bond-forming reactions or diazotization chemistry, contributing to the synthetic chemist's toolkit rsc.org.

Potential as a Component in Supramolecular Assemblies

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and metal coordination caltech.edu. The molecular structure of this compound possesses several features that make it an ideal component for building supramolecular assemblies.

Hydrogen Bonding: The primary amine (-NH₂) group is both a hydrogen bond donor and acceptor, enabling the formation of predictable one- or two-dimensional networks.

π-π Stacking: The aromatic phenyl ring can interact with other aromatic systems through π-π stacking, contributing to the stability of the assembly.

Metal Coordination: As discussed in the catalysis section, the nitrogen and sulfur atoms can coordinate to metal centers. When used with metal ions that favor specific coordination geometries, this can lead to the formation of discrete metallacycles or extended coordination polymers nih.govresearchgate.net.

These self-assembly processes, driven by multiple weak interactions, could be used to construct functional materials such as molecular sensors, porous frameworks, or components of molecular machines csic.es.

Future Research Directions and Unexplored Avenues in 4 Thiomorpholin 4 Ylmethyl Aniline Chemistry

Development of Novel and Efficient Synthetic Routes

The synthesis of 4-(thiomorpholin-4-ylmethyl)aniline and its analogs is a cornerstone for future research. While classical methods like the Mannich reaction—involving an amine, formaldehyde (B43269), and a compound with an active hydrogen—are applicable, there is significant scope for developing more advanced and efficient synthetic protocols. jocpr.comnih.gov Future work could focus on one-pot syntheses and multi-component reactions (MCRs) to improve yield, reduce waste, and simplify purification processes. tandfonline.com

One promising avenue is the use of copper-catalyzed three-component reactions, which have been successfully employed for the synthesis of other substituted thiomorpholine (B91149) derivatives from terminal alkynes, isothiocyanates, and aziridines. thieme-connect.com Adapting such a strategy could provide a novel entry to complex aniline-thiomorpholine structures. Another area for development is the optimization of existing methods, such as the nucleophilic substitution reaction between thiomorpholine and p-chlorobenzonitrile derivatives, which has been used to create related structures. fortunejournals.com The table below summarizes potential synthetic strategies warranting further investigation.

| Synthetic Strategy | Key Reactants/Catalysts | Potential Advantages | Reference for Analogous Synthesis |

| Mannich Reaction | p-Aminobenzylamine, Formaldehyde, Thiomorpholine | Direct, well-established | jocpr.comnih.gov |

| Copper-Catalyzed MCR | Aziridines, Isothiocyanates, Alkynes, CuI catalyst | High efficiency, atom economy | thieme-connect.com |

| Nucleophilic Substitution | Substituted Benzyl (B1604629) Halide, Thiomorpholine, Base | Versatile for various derivatives | scholarsresearchlibrary.com |

| Reductive Amination | 4-Thiomorpholinyl-benzaldehyde, Ammonia/Amine source, Reducing agent | Controlled formation of the amine | bohrium.com |

Exploration of Under-Investigated Chemical Transformations

The chemical reactivity of this compound is rich with possibilities that remain largely unexplored. Research into its fundamental chemical transformations could unlock new applications. Key areas for investigation include oxidation, reduction, and substitution reactions. For a related compound, 4-chloro-3-(morpholin-4-ylmethyl)aniline, oxidation can lead to N-oxides, while reduction can modify the core structure.

Specifically for this compound, the sulfur atom in the thiomorpholine ring is a prime target for oxidation. An efficient method using hydrogen peroxide has been shown to convert similar thiomorpholine compounds to their corresponding S-oxides and S,S-dioxides, which can alter the molecule's electronic properties and reactivity. researchgate.net The aniline (B41778) functional group also offers a platform for various transformations. Its primary amine can undergo diazotization followed by substitution, or it can be used in coupling reactions to form larger, conjugated systems.

Integration into Advanced Functional Material Systems

The unique structural features of this compound make it a candidate for incorporation into advanced functional materials. Thiomorpholine and its parent compound, morpholine (B109124), have been noted for their utility as corrosion inhibitors and rubber additives. jchemrev.com Future research could systematically evaluate the efficacy of this compound and its derivatives as anti-corrosion coatings for various metals, leveraging the coordinating ability of the nitrogen and sulfur atoms.

Furthermore, the aniline moiety provides a reactive handle for polymerization. It can be incorporated as a monomer into polymers like polyanilines or polyimides, potentially imparting unique solubility, thermal stability, or redox properties due to the bulky, flexible thiomorpholine side group. The core structure is also reminiscent of building blocks used in the development of broad-spectrum antiviral agents, suggesting its potential as a scaffold in medicinal chemistry and the development of bioactive materials. acs.org

Deeper Computational Mechanistic Understanding

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. nih.gov Techniques like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, which have been applied to analogous benzimidazole (B57391) and benzamide (B126) structures, could provide deep insights. nih.govtandfonline.com

Future computational work could focus on several key areas:

Reaction Mechanisms: Simulating the transition states and energy profiles for the synthetic routes and chemical transformations discussed above to optimize reaction conditions.

Electronic Properties: Calculating the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP) to predict sites of reactivity and intermolecular interactions. tandfonline.com This is crucial for understanding its role in functional materials.

Conformational Analysis: Determining the stable conformations of the molecule and the energy barriers between them, which influences its binding to biological targets or its packing in a solid state. tandfonline.com

QSAR Studies: If a series of derivatives is synthesized and tested for a specific activity (e.g., as corrosion inhibitors or antimicrobials), QSAR models can be built to correlate molecular descriptors with observed activity, guiding the design of more potent compounds. nih.gov

Expanding the Scope of its Derivatization for New Chemical Entities

Systematic derivatization of the this compound scaffold is a critical step toward discovering new chemical entities with tailored properties. The molecule offers multiple sites for modification, including the aniline amino group, the aromatic ring, and the thiomorpholine heterocycle.

One clear path is the derivatization of the primary amino group. This can be achieved through acylation to form amides, reaction with isocyanates to form ureas, or use in reductive amination to create secondary or tertiary amines. tandfonline.com For example, a method for derivatizing aniline with 4-carbethoxyhexafluorobutyryl chloride for analytical purposes highlights the reactivity of the amino group. nih.gov Another established route involves converting a related benzoic acid derivative into a benzohydrazide, which can then be reacted with various heterocyclic compounds to produce a library of new molecules. fortunejournals.com

The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, although the directing effects of the existing substituents would need to be carefully considered. Such modifications could fine-tune the electronic properties of the molecule for applications in materials or medicinal chemistry. bohrium.com

| Derivative Class | Reaction Type | Potential Reagents | Reference for Analogous Reaction |

| Amides/Ureas | Acylation/Urea Formation | Acyl chlorides, Isocyanates | tandfonline.com |

| Hydrazides/Hydrazones | Hydrazide formation from corresponding acid, then condensation | Hydrazine hydrate, Aldehydes/Ketones | fortunejournals.com |

| Substituted Anilines | Electrophilic Aromatic Substitution | Nitrating/Halogenating agents | bohrium.com |

| N-Aryl/Alkyl Derivatives | Nucleophilic Substitution | Alkyl/Aryl halides | researchgate.net |

| S-Oxides/Dioxides | Sulfur Oxidation | Hydrogen Peroxide | researchgate.net |

By systematically exploring these avenues, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in synthesis, materials science, and medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes for preparing 4-(Thiomorpholin-4-ylmethyl)aniline with high purity?

A common approach involves alkylation of thiomorpholine with a halogenated aniline derivative. For example, reacting 4-aminobenzyl bromide with thiomorpholine under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical to achieve >95% purity . Alternative methods include reductive amination using 4-aminobenzaldehyde and thiomorpholine with NaBH₃CN in methanol .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm the presence of the thiomorpholinylmethyl group (e.g., δ ~2.6–3.2 ppm for N–CH₂–S) and aromatic protons (δ ~6.5–7.2 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 223.1032 for C₁₁H₁₅N₂S).

- Elemental Analysis : Confirming C, H, N, and S content within ±0.3% of theoretical values .

Q. How can solubility and stability issues be addressed during experimental handling?

The compound is moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. For kinetic studies, prepare stock solutions in DMSO and dilute with aqueous buffers (<1% DMSO). Stability tests under varying pH (4–9) and temperatures (4°C, 25°C) show decomposition <5% over 72 hours when stored in amber vials under nitrogen .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?

Discrepancies often arise from conformational flexibility or solvent effects. Perform DFT calculations (e.g., B3LYP/6-31G*) to predict optimized geometries and compare with experimental NMR chemical shifts. Hirshfeld surface analysis (from X-ray crystallography) can further validate intermolecular interactions influencing spectral outcomes . For unresolved issues, variable-temperature NMR or 2D NOESY experiments may clarify dynamic behavior .

Q. What strategies optimize reactivity of this compound in cross-coupling reactions?

The thiomorpholine group acts as an electron-donating substituent, enhancing para-directing effects in electrophilic aromatic substitution. For Suzuki-Miyaura coupling, use Pd(OAc)₂/XPhos catalyst system with aryl boronic acids in toluene/water (1:1) at 80°C. Monitor reaction progress via TLC (Rf ~0.4 in EtOAc/hexane) to avoid over-substitution .

Q. How can computational methods predict the compound’s solid-state behavior?

- Crystal Structure Prediction : Use ab initio methods (e.g., USPEX or GRACE) to model packing arrangements. Compare with experimental PXRD patterns to identify polymorphs.

- Thermodynamic Stability : Calculate lattice energy landscapes using dispersion-corrected DFT (e.g., PBE-D3) to assess relative stability of polymorphs .

Q. What experimental designs mitigate hygroscopicity during crystallography studies?

Store crystals in sealed capillaries under inert gas (argon). For X-ray diffraction, mount crystals rapidly in perfluoropolyether oil to prevent moisture absorption. Data collection at low temperatures (100 K) further minimizes lattice distortions .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data?

- Assay Variability : Standardize protocols (e.g., cell lines, incubation times) across replicates.

- Metabolic Interference : Test for thiomorpholine ring oxidation metabolites (e.g., sulfoxide derivatives) via LC-MS to rule out off-target effects .

- Statistical Validation : Apply multivariate analysis (PCA or PLS-DA) to distinguish batch effects from true biological variation .

Methodological Tables

Q. Table 1. Key Physicochemical Properties

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 223.32 g/mol | Calculated |

| LogP (Predicted) | 1.8 ± 0.3 (Schrödinger QikProp) | |

| Melting Point | 98–102°C (DSC) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.